molecular formula C18H14OS B14746942 (2-Benzylphenyl)(thiophen-2-yl)methanone CAS No. 1755-74-4

(2-Benzylphenyl)(thiophen-2-yl)methanone

Cat. No.: B14746942
CAS No.: 1755-74-4
M. Wt: 278.4 g/mol
InChI Key: HECRUKBEHGGNIR-UHFFFAOYSA-N
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Description

(2-Benzylphenyl)(thiophen-2-yl)methanone is an organic compound that features a benzylphenyl group and a thiophenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylphenyl)(thiophen-2-yl)methanone typically involves the coupling of benzylphenyl and thiophenyl groups through a methanone linkage. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of 2-iodothiophenol with phenylacetylene in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Benzylphenyl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzylphenyl or thiophenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2-Benzylphenyl)(thiophen-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Benzylphenyl)(thiophen-2-yl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness: (2-Benzylphenyl)(thiophen-2-yl)methanone is unique due to its specific combination of benzylphenyl and thiophenyl groups, which imparts distinct chemical and physical properties

Properties

CAS No.

1755-74-4

Molecular Formula

C18H14OS

Molecular Weight

278.4 g/mol

IUPAC Name

(2-benzylphenyl)-thiophen-2-ylmethanone

InChI

InChI=1S/C18H14OS/c19-18(17-11-6-12-20-17)16-10-5-4-9-15(16)13-14-7-2-1-3-8-14/h1-12H,13H2

InChI Key

HECRUKBEHGGNIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)C3=CC=CS3

Origin of Product

United States

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